molecular formula C14H10N4S B12602205 Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- CAS No. 883222-15-9

Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl-

Cat. No.: B12602205
CAS No.: 883222-15-9
M. Wt: 266.32 g/mol
InChI Key: TWWLUELSJJFMLT-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of thieno[2,3-b]pyridine derivatives makes them valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- typically involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various substituted compounds . For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones .

Industrial Production Methods

Industrial production methods for thieno[2,3-b]pyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions vary depending on the desired product but often involve refluxing or heating under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .

Scientific Research Applications

Thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of thieno[2,3-b]pyridine-5-carbonitrile, 4,6-diamino-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable addition to the thieno[2,3-b]pyridine family .

Properties

CAS No.

883222-15-9

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

4,6-diamino-3-phenylthieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C14H10N4S/c15-6-9-12(16)11-10(8-4-2-1-3-5-8)7-19-14(11)18-13(9)17/h1-5,7H,(H4,16,17,18)

InChI Key

TWWLUELSJJFMLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=C(C(=N3)N)C#N)N

Origin of Product

United States

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